REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH3:7])=[C:3]([CH3:8])[CH:2]=1.[CH2:9]([Cl:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(O)(C)C>CCOCC>[Cl-:16].[C:10]1([CH2:9][N+:1]2[CH:6]=[CH:5][C:4]([CH3:7])=[C:3]([CH3:8])[CH:2]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:4.5|
|
Name
|
|
Quantity
|
112 mL
|
Type
|
reactant
|
Smiles
|
N1=CC(=C(C=C1)C)C
|
Name
|
|
Quantity
|
115 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 60 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed under nitrogen for 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
the resulting white precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].C1(=CC=CC=C1)C[N+]1=CC(=C(C=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 178.3 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |